2-[(2,4-dimethylphenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline
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Overview
Description
2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE is a complex organic compound that belongs to the class of sulfonyl indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylbenzenesulfonyl chloride, indole, and isoquinoline derivatives. The reaction conditions may involve:
Step 1: Sulfonylation of indole using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Step 2: Cyclization reaction with isoquinoline derivatives under acidic or basic conditions to form the dihydroisoquinoline ring.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often used for purification.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROQUINOLINE
- 2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE
Uniqueness
2-(2,4-DIMETHYLBENZENESULFONYL)-1-(1H-INDOL-3-YL)-1,2-DIHYDROISOQUINOLINE is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H22N2O2S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)sulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline |
InChI |
InChI=1S/C25H22N2O2S/c1-17-11-12-24(18(2)15-17)30(28,29)27-14-13-19-7-3-4-8-20(19)25(27)22-16-26-23-10-6-5-9-21(22)23/h3-16,25-26H,1-2H3 |
InChI Key |
OLLDLNACYLCABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54)C |
Origin of Product |
United States |
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